Enantiomeric Purity and Chiral Identity (S vs. R) for Biological Studies
The compound's value is predicated on its defined (S)-stereochemistry. The (R)-enantiomer, Boc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid (CAS 269726-83-2) , is a distinct chemical entity with different optical rotation and potential biological activity. The target compound is certified as the (S)-enantiomer, ensuring consistent stereochemical outcomes in asymmetric synthesis.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 270065-86-6 |
| Comparator Or Baseline | (R)-enantiomer, CAS 269726-83-2 |
| Quantified Difference | Opposite stereoisomer; distinct chemical entity |
| Conditions | Identity and purity confirmed by chiral HPLC or optical rotation measurement. |
Why This Matters
For applications requiring specific chiral interactions (e.g., receptor binding, enzyme catalysis), using the incorrect enantiomer will yield invalid or misleading results.
